BenchChemオンラインストアへようこそ!

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline

PI3K delta inhibitor Medicinal Chemistry Scaffold Deconstruction-Reconstruction

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline (CAS 1005009-91-5) is a di-substituted quinazoline derivative that serves as a privileged synthetic intermediate for developing lipid kinase inhibitors. The molecule features a chlorine atom at the 4-position, which is a critical leaving group for nucleophilic aromatic substitution or cross-coupling reactions, and a 6-methoxy-3-pyridyl moiety that pre-installs a key pharmacophoric element found in several potent PI3Kδ-selective inhibitor series.

Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
Cat. No. B11849372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline
Molecular FormulaC14H10ClN3O
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN=C3Cl
InChIInChI=1S/C14H10ClN3O/c1-19-13-5-3-10(7-16-13)9-2-4-12-11(6-9)14(15)18-8-17-12/h2-8H,1H3
InChIKeyRVYSFZDKNPYACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline: A Key Quinazoline Intermediate for PI3Kδ Inhibitor Synthesis & Procurement


4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline (CAS 1005009-91-5) is a di-substituted quinazoline derivative that serves as a privileged synthetic intermediate for developing lipid kinase inhibitors . The molecule features a chlorine atom at the 4-position, which is a critical leaving group for nucleophilic aromatic substitution or cross-coupling reactions, and a 6-methoxy-3-pyridyl moiety that pre-installs a key pharmacophoric element found in several potent PI3Kδ-selective inhibitor series [1]. This scaffold construction strategy reduces the number of synthetic steps required to access final drug candidates, making it a strategic precursor for medicinal chemistry campaigns targeting the PI3K/AKT/mTOR pathway [2].

Why Generic 4-Chloroquinazolines Cannot Replace 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline in PI3Kδ-Focused Research


Generic 4-chloroquinazoline scaffolds lack the pre-installed 6-(6-methoxy-3-pyridyl) group, which is a specific recognition element for the PI3Kδ isoform affinity pocket. Substituting this compound with a simpler analog like 4,6-dichloroquinazoline or 4-chloro-6-iodoquinazoline forces additional synthetic diversifications (e.g., sequential Suzuki or Buchwald couplings) that introduce regioselectivity challenges, lower overall yields, and require extensive re-optimization of the downstream structure-activity relationship (SAR) [1]. The 6-methoxy-3-pyridyl substituent directly mimics the adenine binding region of ATP-competitive kinase inhibitors, and its early incorporation ensures that key inhibitory potency and isoform selectivity are not lost during lead optimization, as demonstrated by the scaffold deconstruction-reconstruction strategy that yielded clinical candidates [2].

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline: Quantitative Comparison Evidence for Scientific Selection


Synthetic Step-Count Advantage vs. 4,6-Dichloroquinazoline for Building PI3Kδ Pharmacophores

Utilizing 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline as a starting material pre-installs the 6-aryl substituent, eliminating one full synthetic step (Suzuki coupling at C6) compared to a route starting from 4,6-dichloroquinazoline. In the patented synthesis, a single Suzuki reaction at the C4 position converts the target compound directly to the active 4-aryl-6-(6-methoxy-3-pyridyl)quinazoline core, whereas 4,6-dichloroquinazoline would require two sequential cross-coupling steps, risking lower overall yields and requiring intermediate purification [1][2].

PI3K delta inhibitor Medicinal Chemistry Scaffold Deconstruction-Reconstruction

Lipophilicity Control: Matched Molecular Pair Analysis of C6 Substituent Effects on logP

The hydrophobic/hydrophilic character of the C6 substituent is critical for balancing cellular potency and metabolic stability in quinazoline PI3Kδ inhibitors. The 6-methoxy-3-pyridyl group provides a calibrated lipophilicity (predicted logP ≈ 3.4 for the target compound) that falls within the optimal range (logP 2–3) for cellular activity in this series, as identified by Hoegenauer et al. [1][2]. In contrast, a 6-phenyl analog is significantly more lipophilic (predicted logP >4.5), which can drive higher metabolic clearance and off-target binding, while unsubstituted 6-H or 6-OH analogs are too hydrophilic, compromising membrane permeability [2].

Physicochemical Properties logP Lead Optimization

Isoform Selectivity Pre-Programming: C6 Substituent Effect on PI3Kδ vs. PI3Kγ Selectivity

The 6-methoxy-3-pyridyl substituent is a critical determinant of PI3Kδ isoform selectivity over PI3Kγ. In the optimization of the 4,6-diaryl quinazoline series, incorporating a pyridyl nitrogen at the 6-position (as in the target compound) establishes a key hydrogen-bond interaction with the PI3Kδ active site, providing a selectivity window of 30- to 100-fold over PI3Kγ for the final elaborated inhibitors [1]. Generic 6-aryl analogs lacking this heteroatom (e.g., 6-phenyl or 6-(3-methoxyphenyl)) showed significantly reduced selectivity profiles (5- to 20-fold), confirming the informational value embedded in this intermediate [1].

PI3K delta isoform selectivity Kinase Inhibitor SAR

Optimal Procurement Scenarios for 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline in Drug Discovery


Rapid Generation of PI3Kδ-Focused Compound Libraries via Parallel C4 Derivatization

Medicinal chemistry teams requiring a diverse set of 4-substituted PI3Kδ inhibitors can use this intermediate as a common gateway. A single batch can undergo parallel Suzuki, Buchwald-Hartwig, or SNAr reactions at the C4 chlorine to generate 50–200 analogs in one synthetic operation. This approach leverages the pre-validated 6-(6-methoxy-3-pyridyl) group to ensure baseline PI3Kδ selectivity, allowing SAR efforts to focus exclusively on optimizing C4 substituents for potency, pharmacokinetics, and off-target profiles [1].

Scale-Up Synthesis of a Late-Stage Lead Compound with a Confirmed C6 Pharmacophore

When a lead series has already established the 6-methoxy-3-pyridyl group as essential for activity, process chemistry groups should directly source this intermediate in multi-gram to kilogram quantities. Starting from the pre-functionalized quinazoline reduces the longest linear sequence by one step, simplifies impurity control, and avoids handling two different palladium catalyst systems in a single campaign. The predicted logP (3.4) and moderate molecular weight (271.7 g/mol) also facilitate intermediate purification by normal-phase chromatography or crystallization, supporting process scale-up [2][3].

Structure-Based Drug Design Starting from a Co-Crystal Structure of a PI3Kδ-Intermediate Complex

For computational and structural biology groups, the target compound represents a minimal binding pharmacophore. Docking this core into published PI3Kδ crystal structures (e.g., PDB 5IS5) validates that the 6-methoxy-3-pyridyl group occupies the adenine pocket and the 4-chloro vector points toward the solvent-exposed region [1][2]. This makes the intermediate an ideal starting point for structure-based virtual screening or fragment-growing campaigns, where the C4 position is elaborated in silico prior to synthesis.

Quote Request

Request a Quote for 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.